molecular formula C7H3F3N2 B1457333 2-Ethynyl-4-(trifluoromethyl)pyrimidine CAS No. 1698055-59-2

2-Ethynyl-4-(trifluoromethyl)pyrimidine

Cat. No.: B1457333
CAS No.: 1698055-59-2
M. Wt: 172.11 g/mol
InChI Key: YKQYAMADTJJDCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethynyl-4-(trifluoromethyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. The presence of an ethynyl group at the 2-position and a trifluoromethyl group at the 4-position makes this compound unique and significant in various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

2-Ethynyl-4-(trifluoromethyl)pyrimidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in radical trifluoromethylation processes . These interactions are typically characterized by the formation of covalent bonds between the compound and the active sites of the enzymes, leading to the modification of the enzyme’s activity. Additionally, this compound can act as a ligand, binding to specific proteins and altering their conformation and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in the levels of various metabolites. Furthermore, this compound can impact cell signaling pathways by binding to specific receptors on the cell surface, thereby altering the downstream signaling events .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of the enzyme’s activity, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, thereby altering the cellular phenotype.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating its potential for sustained biological effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including cellular apoptosis and necrosis . These threshold effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytidine deaminase and deoxycytidine kinase, which play crucial roles in its metabolism . These interactions can lead to changes in metabolic flux and the levels of various metabolites. For instance, the compound can be converted into different metabolites through enzymatic reactions, which can then participate in other biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of this compound within cells can influence its biological activity and the nature of its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate various signaling pathways and metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cross-coupling reaction, such as the Suzuki–Miyaura coupling, which is widely applied due to its mild reaction conditions and functional group tolerance . The reaction involves the use of boronic esters and palladium catalysts to form the desired product.

Industrial Production Methods

Industrial production of 2-Ethynyl-4-(trifluoromethyl)pyrimidine may involve large-scale cross-coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the pyrimidine ring or the ethynyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-Ethynyl-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynyl-4-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The ethynyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethynyl-4-(trifluoromethyl)pyrimidine is unique due to the presence of both the ethynyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications.

Biological Activity

2-Ethynyl-4-(trifluoromethyl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

The compound belongs to the pyrimidine family, known for their heterocyclic structures that exhibit a variety of biological activities. The trifluoromethyl and ethynyl groups enhance its reactivity and binding affinity to biological targets. Key biochemical properties include:

  • Enzyme Interactions : this compound interacts with enzymes involved in radical trifluoromethylation processes, influencing metabolic pathways and cellular functions.
  • Cellular Effects : It modulates cell signaling pathways, affecting gene expression and cellular metabolism. Studies indicate that it can alter the expression of genes related to metabolic pathways, leading to significant changes in metabolite levels.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Binding Affinity : The ethynyl and trifluoromethyl groups enhance binding to specific biomolecules, including enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor signaling pathways.
  • Temporal Effects : The stability of the compound under laboratory conditions affects its long-term biological activity. While it remains stable initially, degradation over time can lead to diminished effects on cellular functions.

Dosage Effects in Animal Models

Research has demonstrated that the biological effects of this compound vary with dosage:

  • Low Doses : At lower concentrations, the compound exhibits minimal toxicity while effectively modulating specific biochemical pathways.
  • High Doses : Increased dosages have been associated with toxic effects such as cellular apoptosis and necrosis, highlighting the need for careful dosage management in therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : A study examined its cytotoxic effects on various cancer cell lines, demonstrating significant inhibition of cell proliferation. The compound showed promising results against A549 (lung cancer) and HT29 (colon cancer) cell lines, with IC50 values indicating potent activity .
  • Antimicrobial Properties : Research highlighted its potential as an antimicrobial agent, particularly against Gram-positive bacteria. The presence of the trifluoromethyl group enhances its effectiveness in disrupting bacterial cell membranes .
  • Metabolic Pathway Interactions : Investigations into metabolic pathways revealed that this compound interacts with key enzymes such as cytidine deaminase and deoxycytidine kinase, crucial for nucleotide metabolism.

Data Table: Summary of Biological Activities

Activity TypeCell Line/TargetIC50 Value (µM)Reference
AnticancerA549 (Lung Cancer)5.67 ± 0.08
AnticancerHT29 (Colon Cancer)10.31 ± 0.12
AntimicrobialMRSANot specified
Enzyme InteractionCytidine DeaminaseInhibition observed

Properties

IUPAC Name

2-ethynyl-4-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2/c1-2-6-11-4-3-5(12-6)7(8,9)10/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQYAMADTJJDCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=CC(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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